In Vitro Ion Channel Selectivity: Kir1.1 (ROMK1) Inhibitory Activity of a Structural Analog as a Predictive Baseline
While no direct Kir1.1 data exists for the target compound, a closely matched pyrimidine-thioacetamide analog (BindingDB BDBM194954, from US9206198) demonstrates potent inhibition of rat Kir1.1 expressed in HEK293 cells with an IC50 of 2.80 nM, measured via electrophysiology assay. The target compound's 4-ethoxyphenyl substitution is expected to modulate this activity relative to comparator substituents (e.g., 4-acetyl or 4-bromo), as electron-donating groups typically reduce Kir1.1 affinity while increasing selectivity over related inward-rectifier channels. This establishes the target compound as a candidate for Kir1.1-focused screening, where its differentiated ethoxy group may confer advantages in selectivity or pharmacokinetic properties.
| Evidence Dimension | Kir1.1 (ROMK1) inhibitory potency |
|---|---|
| Target Compound Data | Not available; predicted lower affinity than 2.80 nM based on electronic effects of 4-ethoxy substitution |
| Comparator Or Baseline | BindingDB BDBM194954 (US9206198 pyrimidine-thioacetamide analog): IC50 = 2.80 nM |
| Quantified Difference | Not quantifiable; qualitative prediction based on Hammett and lipophilic substituent constants |
| Conditions | Rat Kir1.1 expressed in HEK293 cells; electrophysiology assay |
Why This Matters
Prospective users targeting renal ion channels require specific substituent profiles to avoid off-target inward-rectifier effects, making the 4-ethoxy substitution a critical design variable not satisfied by generic pyrimidine-thioacetamides.
- [1] BindingDB Entry BDBM194954. US9206198, 7. Affinity Data: IC50 2.80 nM for rat Kir1.1. View Source
- [2] US Patent US9206198. Pyrimidine-thioacetamide derivatives as ROMK inhibitors. Google Patents. View Source
